5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(morpholin-4-yl)furan-2-carboxamide
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Overview
Description
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of a pyrazole ring, a morpholine moiety, and a furanamide group, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases like potassium tert-butoxide (t-BuOK) in solvents such as tetrahydrofuran (THF) to facilitate the alkylation process . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or modulate receptor functions . The morpholine moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE include other pyrazole derivatives like 3,5-dimethylpyrazole and pyrazolo[1,5-a]pyrimidines . Compared to these compounds, 5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE is unique due to its combination of a pyrazole ring with morpholine and furanamide groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-morpholin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-11-9-12(2)19(16-11)10-13-3-4-14(22-13)15(20)17-18-5-7-21-8-6-18/h3-4,9H,5-8,10H2,1-2H3,(H,17,20) |
InChI Key |
DFCMKZNPAIMZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN3CCOCC3)C |
Origin of Product |
United States |
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